Mannose-1,6-bisphosphate

Description

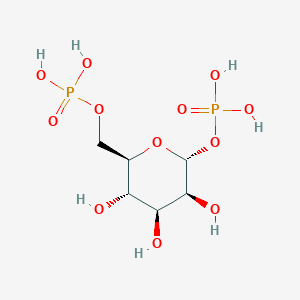

Structure

3D Structure

Properties

CAS No. |

19504-70-2 |

|---|---|

Molecular Formula |

C6H14O12P2 |

Molecular Weight |

340.12 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1 |

InChI Key |

RWHOZGRAXYWRNX-RWOPYEJCSA-N |

SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

19504-70-2 |

Synonyms |

Man1,6BP mannose-1,6-bisphosphate mannose-1,6-bisphosphate, (alpha-D)-isomer mannose-1,6-bisphosphate, (L)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Mannose-1,6-bisphosphate: A Pivotal Intermediate in Mannose Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mannose, a C-2 epimer of glucose, is integral to fundamental biological processes, including energy metabolism and, most notably, the synthesis of glycoconjugates. Its metabolic pathway primarily converges with glycolysis after conversion to fructose-6-phosphate. Central to this pathway is the enzyme Phosphomannomutase 2 (PMM2), which catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate. This reaction proceeds via a critical, transient intermediate: mannose-1,6-bisphosphate (M1,6BP) . While often overlooked, M1,6BP is not merely a transitional state but also a potent activator of PMM2, highlighting a sophisticated layer of metabolic regulation. This technical guide provides a comprehensive examination of M1,6BP's role, presenting key quantitative data, detailed experimental protocols for its study, and graphical representations of the metabolic and experimental workflows.

The Mannose Metabolic Pathway

Mannose enters the central metabolic stream through a series of enzymatic steps. It is first phosphorylated by Hexokinase (HK) to yield mannose-6-phosphate (M6P).[1] M6P stands at a critical metabolic juncture. It can be isomerized by Phosphomannose Isomerase (MPI) to fructose-6-phosphate, thereby entering glycolysis.[2][3] Alternatively, for anabolic processes like protein glycosylation, M6P is converted by Phosphomannomutase 2 (PMM2) into mannose-1-phosphate (M1P). This M1P is the precursor for GDP-mannose, the primary mannose donor for the synthesis of lipid-linked oligosaccharides and other vital glycoconjugates.[4]

The interconversion of M6P and M1P by PMM2 is not a direct isomerization. Instead, it follows a mechanism involving a phosphorylated enzyme intermediate and the formation of this compound.[5] The systematic name for this enzyme, alpha-D-mannose 1,6-phosphomutase, reflects the integral role of this bisphosphate intermediate.[6] M1,6BP acts as a cofactor, donating a phosphate to the enzyme and being released as a monophosphate sugar, completing the catalytic cycle.[4]

Caption: Overview of the central mannose metabolic pathway.

Quantitative Data on Key Enzymes

The efficiency and direction of mannose flux are governed by the kinetic properties of its core enzymes. PMM2, in particular, shows a high affinity for its substrates and is potently activated by this compound.

| Enzyme | Substrate(s) | Product(s) | K_m_ | K_a_ (Activator) | Notes |

| Hexokinase | Mannose, ATP | Mannose-6-P, ADP | ~10-50 µM | - | Varies by isoform; generally lower affinity than for glucose. |

| Phosphomannose Isomerase (MPI) | Mannose-6-P | Fructose-6-P | ~20-70 µM | - | Catalyzes a reversible reaction linking mannose metabolism to glycolysis.[7] |

| Phosphomannomutase 2 (PMM2) | Mannose-1-P | Mannose-6-P | ~18 µM[2] | - | The primary enzyme for interconverting mannose phosphates. |

| Phosphomannomutase 2 (PMM2) | - | - | - | ~0.5-1.0 µM | Activation constant for this compound.[2] |

Table 1: Kinetic Parameters of Key Mannose Metabolism Enzymes. Values are compiled from literature and can vary based on experimental conditions and enzyme source. K_m_ (Michaelis constant) reflects substrate affinity; K_a_ (Activation constant) reflects the concentration needed for half-maximal activation.

Experimental Protocols

Investigating the role of this compound requires precise methodologies for measuring enzyme activity and quantifying metabolites.

Spectrophotometric Assay for Phosphomannomutase (PMM2) Activity

This coupled enzyme assay measures PMM2 activity by monitoring the reduction of NADP⁺ to NADPH, which is proportional to the formation of mannose-6-phosphate and its subsequent conversion to glucose-6-phosphate.

Materials:

-

HEPES buffer (50 mM, pH 7.1)

-

MgCl₂ (5 mM)

-

NADP⁺ (0.5 mM)

-

Mannose-1-phosphate (M1P, substrate, 200 µM)

-

Glucose-1,6-bisphosphate (activator, 20 µM)

-

Phosphomannose Isomerase (MPI, coupling enzyme, 5 µg/mL)

-

Phosphoglucose Isomerase (PGI, coupling enzyme, 10 µg/mL)

-

Glucose-6-phosphate Dehydrogenase (G6PDH, coupling enzyme, 10 µg/mL)

-

Purified PMM2 enzyme or cell lysate

-

Spectrophotometer (340 nm wavelength)

Procedure:

-

Prepare a master mix in a cuvette containing HEPES buffer, MgCl₂, NADP⁺, and the three coupling enzymes (MPI, PGI, G6PDH).

-

Add the PMM2 enzyme source (purified protein or lysate) to the cuvette and mix gently.

-

Add the activator, glucose-1,6-bisphosphate. Note: this compound can also be used if available.

-

Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, mannose-1-phosphate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

Calculate the rate of reaction using the Beer-Lambert law for NADPH (ε = 6.22 mM⁻¹cm⁻¹).

Caption: Coupled enzyme assay workflow for PMM2 activity.

Quantification of Sugar Phosphates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance, polar metabolites like this compound from complex biological samples.

Materials:

-

Biological sample (e.g., cell culture, tissue)

-

Internal Standard (IS): Stable isotope-labeled sugar phosphate (e.g., ¹³C-Glucose-6-Phosphate)

-

Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C

-

LC-MS/MS system with a HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile Phase A: Water with ammonium acetate/hydroxide

-

Mobile Phase B: Acetonitrile

Procedure:

-

Metabolite Extraction:

-

Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

-

Add ice-cold extraction solvent containing the internal standard to the sample.

-

Homogenize or vortex thoroughly to ensure complete lysis and protein precipitation.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the polar metabolites.

-

Dry the supernatant completely using a vacuum concentrator (SpeedVac) or under a stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50:50 Acetonitrile:Water) for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HILIC column.

-

Separate the sugar phosphates using a gradient elution, typically starting with a high percentage of Mobile Phase B (acetonitrile) and gradually increasing the percentage of Mobile Phase A (aqueous).

-

Detect the analytes using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be established.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of this compound by comparing the analyte/IS peak area ratio against a standard curve prepared with known concentrations of the pure compound.

-

Caption: General workflow for sugar phosphate analysis by LC-MS/MS.

Conclusion and Future Directions

This compound serves as a pivotal, albeit transient, intermediate and a potent allosteric activator within the mannose metabolic pathway. Its existence ensures the efficient catalytic cycle of PMM2, an enzyme whose deficiency leads to the most common congenital disorder of glycosylation (PMM2-CDG).[8] The low intracellular concentration and transient nature of M1,6BP make its direct measurement challenging, yet understanding its flux is critical for a complete picture of metabolic regulation. The methodologies detailed herein provide a robust framework for researchers to probe the kinetics and concentration of this key metabolite. Further investigation into the regulation of M1,6BP synthesis and degradation could reveal novel therapeutic targets for managing disorders of mannose metabolism and provide deeper insights into the intricate control of glycoprotein synthesis.

References

- 1. Mannose 6-, fructose 1-, and fructose 6-phosphates inhibit human natural cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. researchgate.net [researchgate.net]

- 4. Yeast Models of Phosphomannomutase 2 Deficiency, a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Phosphomannomutase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mannose-1,6-bisphosphate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate (Man-1,6-BP) is a critical metabolic intermediate and an essential enzymatic cofactor in the intricate network of carbohydrate metabolism. Its primary role lies in the reversible isomerization of mannose-6-phosphate to mannose-1-phosphate, a gateway reaction for the synthesis of activated mannose donors required for glycosylation. This technical guide delves into the discovery, history, and core functionalities of this compound, providing researchers and drug development professionals with a comprehensive understanding of its significance. The document outlines key experimental protocols, summarizes crucial quantitative data, and visualizes the metabolic pathways in which this pivotal molecule participates.

Discovery and History: A Legacy of Carbohydrate Metabolism Research

The discovery of this compound is intrinsically linked to the pioneering work on phosphoglucomutase (PGM) and its cofactor, glucose-1,6-bisphosphate (G-1,6-BP). The intellectual groundwork was laid by Nobel laureates Carl and Gerty Cori who elucidated the catalytic conversion of glycogen, a process involving the interconversion of glucose phosphates[1]. Their research on phosphoglucomutase set the stage for understanding the broader class of phosphohexose mutases.

A pivotal breakthrough came from the laboratory of Luis F. Leloir, a Nobel laureate recognized for his discovery of sugar nucleotides and their role in carbohydrate biosynthesis[2][3]. In the late 1940s, Leloir's group identified glucose-1,6-bisphosphate as the essential cofactor for the activity of phosphoglucomutase[2][4][5]. They demonstrated that this bisphosphate sugar acts as a phosphoryl group donor, initiating the catalytic cycle of the mutase[2][4].

Given the parallel metabolic pathways of glucose and mannose, the existence and functional necessity of an analogous mannose-based cofactor for phosphomannomutase (PMM) was a logical extension of this work. Although a singular, seminal publication detailing the initial isolation and characterization of this compound is not as prominently cited as that of its glucose counterpart, its discovery followed from the understanding of the PGM mechanism. The scientific community rapidly acknowledged its role as the indispensable cofactor for phosphomannomutase, the enzyme responsible for converting mannose-6-phosphate to mannose-1-phosphate.

The Central Role of this compound in Mannose Metabolism

This compound is a key player in mannose metabolism, acting as both a transient intermediate and a vital cofactor for the enzyme phosphomannomutase (PMM). PMM catalyzes the reversible conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (M1P). This reaction is a critical step in making mannose available for the synthesis of GDP-mannose, the primary donor of mannose for essential glycosylation reactions that produce glycoproteins and other vital glycoconjugates.

There are two major isoforms of phosphomannomutase in humans, PMM1 and PMM2[6][7]. Mutations in the PMM2 gene are the cause of the most common congenital disorder of glycosylation, PMM2-CDG[6][7]. Both isoforms require a catalytic amount of a hexose-1,6-bisphosphate, with this compound being a potent activator, to initiate their catalytic cycle[6][7].

Signaling Pathway of Phosphomannomutase Catalysis

The catalytic cycle of phosphomannomutase involves a "ping-pong" mechanism where the enzyme is first phosphorylated by the cofactor, this compound. The now-phosphorylated enzyme can then transfer a phosphate group to its substrate, either mannose-6-phosphate or mannose-1-phosphate, forming the this compound intermediate. After a reorientation of the intermediate within the active site, the phosphate from the other position is transferred back to the enzyme, releasing the product and regenerating the phosphoenzyme.

Caption: Catalytic cycle of Phosphomannomutase (PMM).

Quantitative Data

The following tables summarize key quantitative data related to this compound and the enzymes it interacts with.

Table 1: Kinetic Parameters of Human Phosphomannomutase Isoforms

| Enzyme | Substrate/Activator | Km or Ka (µM) | Vmax (U/mg) | Reference |

| PMM1 | Mannose-1-phosphate | 30 | 70 | [6][7] |

| Glucose-1-phosphate | 15 | 70 | [6][7] | |

| This compound (Ka) | 1 | - | [6][7] | |

| Glucose-1,6-bisphosphate (Ka) | 0.3 | - | [6][7] | |

| PMM2 | Mannose-1-phosphate | 18 | 75 | [6][7] |

| Glucose-1-phosphate | 12 | 3.5 | [6][7] | |

| This compound (Ka) | 0.3 | - | [6][7] | |

| Glucose-1,6-bisphosphate (Ka) | 0.1 | - | [6][7] |

Ka denotes the activation constant.

Table 2: Intracellular Concentrations

| Metabolite | Tissue/Cell Type | Concentration | Reference |

| Mannose-6-phosphate | Fibroblasts | ~50 µM | [8] |

| Glucose-1,6-bisphosphate | Brain, Red Blood Cells | ~70-80 µM |

Note: Direct measurement of intracellular this compound concentration is technically challenging and not widely reported. Its concentration is expected to be in the low micromolar range, similar to its activation constant for PMM2.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and the characterization of its associated enzymes are crucial for researchers in this field.

Chemical Synthesis of this compound

A plausible chemo-enzymatic approach for the synthesis of this compound can be adapted from established methods for synthesizing other sugar phosphates[9][10].

Workflow for Chemical Synthesis of this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

-

Protection: Begin with D-mannose and protect the hydroxyl groups to prevent unwanted side reactions. This can be achieved using protecting groups like benzoyl or acetyl groups.

-

Selective Deprotection: Employ a strategy to selectively deprotect the hydroxyl groups at the C1 and C6 positions, making them available for phosphorylation.

-

Phosphorylation: Introduce phosphate groups at the C1 and C6 positions. This can be accomplished using a phosphorylating agent such as dibenzyl phosphate in the presence of a coupling agent.

-

Deprotection: Remove all protecting groups to yield the final product. For benzyl protecting groups, this is typically done by catalytic hydrogenolysis.

-

Purification: Purify the synthesized this compound using techniques like ion-exchange chromatography to separate it from reactants and byproducts.

Enzymatic Assay for Phosphomannomutase (PMM) Activity

The activity of phosphomannomutase can be monitored using various techniques, including a coupled spectrophotometric assay or directly by ³¹P-NMR spectroscopy.

1. Coupled Spectrophotometric Assay

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate by coupling the production of mannose-6-phosphate to the reduction of NADP⁺.

Workflow for Spectrophotometric PMM Assay

Caption: Workflow for the coupled spectrophotometric assay of PMM activity.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, NADP⁺, and the coupling enzymes: phosphomannose isomerase (PMI), phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH).

-

Initiation: Add the enzyme source (e.g., cell lysate or purified PMM) and the substrate, mannose-1-phosphate, to the reaction mixture. A catalytic amount of this compound or Glucose-1,6-bisphosphate is also required to activate PMM.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH. The rate of NADPH formation is proportional to the PMM activity.

2. ³¹P-NMR Spectroscopy Assay

This direct method allows for the simultaneous observation and quantification of the substrate (mannose-1-phosphate) and the product (mannose-6-phosphate) without the need for coupling enzymes[11][12].

Methodology:

-

Sample Preparation: Prepare a reaction mixture in an NMR tube containing a suitable buffer (e.g., Tris-HCl with MgCl₂), a known concentration of a phosphorus-containing internal standard (e.g., creatine phosphate), the substrate mannose-1-phosphate, and the activator this compound.

-

Data Acquisition: Acquire a baseline ³¹P-NMR spectrum. Initiate the reaction by adding the PMM enzyme.

-

Time-course Measurement: Acquire a series of ³¹P-NMR spectra over time.

-

Analysis: Integrate the signals corresponding to mannose-1-phosphate and mannose-6-phosphate in each spectrum. The decrease in the mannose-1-phosphate signal and the concomitant increase in the mannose-6-phosphate signal are used to calculate the enzyme activity.

Conclusion and Future Directions

This compound, though often overshadowed by its glucose analog, is a molecule of profound importance in cellular metabolism. Its discovery, rooted in the foundational work of carbohydrate biochemistry pioneers, has paved the way for our current understanding of glycosylation and its associated disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in areas where mannose metabolism is a key consideration.

Future research will likely focus on further elucidating the regulatory roles of this compound and its interplay with other metabolic pathways. The development of specific inhibitors or activators of phosphomannomutase, potentially targeting the cofactor binding site, holds promise for therapeutic interventions in congenital disorders of glycosylation and other diseases where mannose metabolism is dysregulated. The continued application of advanced analytical techniques will undoubtedly uncover new facets of this essential molecule's function in health and disease.

References

- 1. Cori cycle - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Luis Federico Leloir - Wikipedia [en.wikipedia.org]

- 4. Glucose-1,6-Bisphosphate, a Key Metabolic Regulator, Is Synthesized by a Distinct Family of α-Phosphohexomutases Widely Distributed in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Mannose-1,6-bisphosphate in the Context of Glycolysis and Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of mannose-1,6-bisphosphate (M1,6BP) and its role as a key regulatory molecule at the intersection of glycolysis and gluconeogenesis. While structurally similar to the well-characterized glycolytic intermediate and allosteric regulator fructose-1,6-bisphosphate (F1,6BP), M1,6BP exhibits distinct functionalities, particularly in the allosteric activation of phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis. This document details the metabolic context of M1,6BP, its synthesis, its profound impact on glycolytic flux, and its potential implications for therapeutic intervention in metabolic diseases and oncology. Experimental protocols for the synthesis, quantification, and functional analysis of M1,6BP are provided, alongside quantitative data on its interaction with key metabolic enzymes.

Introduction

The intricate regulation of central carbon metabolism is paramount for cellular homeostasis, with glycolysis and gluconeogenesis representing the core catabolic and anabolic pathways for glucose processing. The commitment step of glycolysis, the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) catalyzed by phosphofructokinase-1 (PFK1), is a focal point of allosteric regulation. While a plethora of activators and inhibitors of PFK1 are well-documented, the role of mannose-derived metabolites in this regulatory network is an area of growing interest. This guide focuses on this compound (M1,6BP), a structural analog of F1,6BP, and its function as a potent allosteric activator of PFK1. Understanding the nuances of M1,6BP's role is critical for a complete picture of metabolic regulation and may unveil novel targets for drug development.

Metabolic Context and Synthesis of this compound

Mannose enters the glycolytic pathway through a series of enzymatic conversions. It is first phosphorylated by hexokinase to mannose-6-phosphate (M6P). M6P can then be isomerized by phosphomannose isomerase (PMI) to F6P, directly entering glycolysis.[1][2] Alternatively, M6P can be converted to mannose-1-phosphate (M1P) by phosphomannomutase (PMM).[2][3]

The synthesis of this compound is intrinsically linked to the activity of phosphomannomutase. PMM catalyzes the interconversion of M1P and M6P, a reaction that requires a bisphosphorylated sugar as a cofactor.[2] In this mechanism, the enzyme is transiently phosphorylated, and this phosphate is then transferred to the substrate. The formation of M1,6BP can occur through the action of PMM on M1P and a phosphate donor, or potentially through the phosphorylation of M6P by a kinase. While the precise physiological pathways for significant M1,6BP production are not fully elucidated, its presence and potent regulatory effects are evident.

Figure 1. Metabolic pathway for the formation of this compound.

Allosteric Activation of Phosphofructokinase by this compound

The primary regulatory role of M1,6BP in glycolysis is its potent activation of PFK1. This activation is analogous to that of glucose-1,6-bisphosphate and serves to increase the rate of glycolysis.[4] The binding of M1,6BP to an allosteric site on PFK1 induces a conformational change that increases the enzyme's affinity for its substrate, F6P, and can overcome inhibition by ATP, a key negative regulator of PFK1.[5][6]

Quantitative Analysis of PFK1 Activation

While extensive quantitative data on the activation of PFK1 by M1,6BP is limited, early studies have demonstrated its significant activating effect. The activation constant (Ka) and the fold-increase in Vmax are crucial parameters for understanding its regulatory potential.

| Activator | Target Enzyme | Effect | Reference |

| This compound | Phosphofructokinase-1 (PFK1) | Allosteric Activator | [4] |

| Glucose-1,6-bisphosphate | Phosphofructokinase-1 (PFK1) | Allosteric Activator | [4] |

| Fructose-2,6-bisphosphate | Phosphofructokinase-1 (PFK1) | Potent Allosteric Activator | [5] |

Table 1. Allosteric activators of Phosphofructokinase-1.

Further research is required to fully quantify the kinetic parameters of M1,6BP interaction with different PFK1 isoforms.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucose- and mannose-1,6-P2 as activators of phosphofructokinase in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 6. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of Mannose-Phosphate Derivatives in Yeast vs. Mammalian Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide addresses the biological significance of mannose-phosphate derivatives, with a comparative analysis between yeast and mammalian systems. Initial investigation into the specific role of Mannose-1,6-bisphosphate (M1,6BP) revealed a significant lack of data in the current scientific literature, suggesting it is not a key metabolite in the central metabolic or signaling pathways of these organisms.

In contrast, the closely related molecules Mannose-6-phosphate (M6P) and Fructose-1,6-bisphosphate (F1,6BP) are critical players with well-documented, vital functions. M6P serves as a crucial metabolic precursor in both yeast and mammals but has evolved a unique and essential role as a protein trafficking signal in mammalian cells. F1,6BP is a universally conserved intermediate and allosteric regulator at the heart of glycolysis, linking metabolic flux to cell proliferation pathways.

This guide pivots to provide a comprehensive, data-supported analysis of the distinct and comparative biological significance of M6P and F1,6BP. It includes summaries of quantitative data, detailed experimental methodologies, and diagrams of key pathways to offer a valuable resource for researchers in cellular metabolism and drug development.

Mannose-6-Phosphate (M6P): Metabolism and Divergent Functions

Mannose-6-phosphate (M6P) is a central hub in mannose metabolism. It is primarily formed by the phosphorylation of free mannose by Hexokinase (HK) . From this point, its fate diverges significantly between metabolic use and, in mammals, a specialized role in protein trafficking.

M6P Metabolism in Yeast and Mammalian Cells

In both yeast and mammalian cells, M6P occupies a key metabolic junction. It can be reversibly isomerized to Fructose-6-phosphate (F6P) by Phosphomannose Isomerase (PMI) , thereby entering the glycolytic pathway.[1][2] Alternatively, M6P can be converted to Mannose-1-phosphate (M1P) by Phosphomannomutase (PMM2) . M1P is subsequently activated to GDP-mannose, a critical building block for various glycosylation pathways, including N-glycosylation, O-glycosylation, and the synthesis of GPI anchors.[3]

References

Structural Analysis of Mannose-1,6-bisphosphate Anomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose-1,6-bisphosphate is a key metabolic intermediate, primarily recognized for its essential role as a cofactor for the enzyme phosphomannomutase. This enzyme catalyzes the reversible conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the biosynthesis of nucleotide sugars required for glycosylation. The structural and conformational properties of the anomers of this compound are fundamental to understanding its interaction with enzymes and its broader biological activity. This technical guide provides a comprehensive overview of the structural analysis of this compound anomers, detailing available spectroscopic data, experimental protocols for its synthesis, and its role in metabolic pathways. While complete structural data for both anomers remains an area for further research, this guide consolidates the current knowledge to aid researchers and professionals in the fields of glycobiology, enzymology, and drug development.

Introduction

This compound exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly subtle difference can have profound effects on the molecule's three-dimensional structure, its recognition by enzymes, and its overall biological function. The structural elucidation of these anomers is crucial for a deeper understanding of carbohydrate metabolism and for the design of potential therapeutic agents that target enzymes involved in these pathways.

This guide will cover:

-

The synthesis of this compound.

-

Spectroscopic data, with a focus on Nuclear Magnetic Resonance (NMR).

-

The role of this compound in the phosphomannomutase pathway.

-

Areas where further research is needed to provide a complete structural picture.

Synthesis of this compound

The chemical synthesis of α-D-mannose-1,6-bisphosphate has been described in the literature. A detailed experimental protocol, adapted from the work of Hanna and Mendicino (1970), is provided below. The synthesis of the pure β-anomer is less commonly described, and its preparation often relies on enzymatic methods or complex chemical syntheses with multiple protection and deprotection steps.

Experimental Protocol: Synthesis of α-D-Mannose-1,6-bisphosphate

This protocol is based on the phosphorylation of D-mannose.

Materials:

-

D-Mannose

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Water (deionized)

-

Barium hydroxide solution

-

Dowex 50W-X8 (H⁺ form) resin

-

Ethanol

Procedure:

-

Phosphorylation: D-mannose is dissolved in anhydrous pyridine and cooled in an ice-salt bath. Phosphorus oxychloride is added dropwise with constant stirring. The reaction is allowed to proceed for several hours at low temperature.

-

Hydrolysis: The reaction mixture is then carefully hydrolyzed by the slow addition of water, while keeping the temperature low.

-

Neutralization and Precipitation: The resulting solution is neutralized with a saturated solution of barium hydroxide. The barium salt of this compound precipitates out of solution.

-

Purification: The precipitate is collected by centrifugation, washed with water and ethanol, and then redissolved in water. The solution is passed through a column of Dowex 50W-X8 (H⁺ form) resin to convert the barium salt to the free acid.

-

Isolation: The eluate containing the free acid of this compound is collected and lyophilized to obtain the final product.

Note: This synthesis may produce a mixture of phosphorylated mannose species, and further purification by ion-exchange chromatography may be necessary to isolate pure α-D-mannose-1,6-bisphosphate.

Structural and Spectroscopic Data

Detailed structural data for both anomers of this compound are not extensively available in the public domain. However, some spectroscopic information, particularly from ³¹P NMR, has been reported in the context of enzymatic studies. For a comparative analysis, ¹H and ¹³C NMR data for the closely related compounds, D-mannose and D-mannose-6-phosphate, are presented below.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for studying phosphorylated biomolecules. In a study of phosphomannomutase, the ³¹P NMR spectrum of a reaction mixture containing this compound showed distinct resonances for the two phosphate groups. The chemical shifts are sensitive to the chemical environment, including pH and metal ion coordination.

Table 1: Representative ³¹P NMR Chemical Shifts

| Compound | Phosphate Group | Chemical Shift (ppm) |

| This compound | P1 | (Not explicitly reported as a single value) |

| P6 | (Not explicitly reported as a single value) |

Note: Specific chemical shifts for the individual anomers of this compound are not well-documented. The reported spectra often show multiple peaks corresponding to the different phosphate environments in the reaction mixture.

¹H and ¹³C NMR Spectroscopy (Comparative Data)

While complete, assigned ¹H and ¹³C NMR data for both anomers of this compound are not available in the literature, the data for D-mannose and D-mannose-6-phosphate provide a useful reference for the expected chemical shifts and coupling constants. The presence of the phosphate groups at the C1 and C6 positions will induce significant downfield shifts for the adjacent carbons and protons.

Table 2: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for D-Mannose Anomers (in D₂O)

| Proton | α-Anomer (δ, J) | β-Anomer (δ, J) |

| H-1 | 5.17 (d, J=1.7) | 4.88 (d, J=1.0) |

| H-2 | 4.02 (dd, J=3.4, 1.7) | 4.07 (dd, J=3.3, 1.0) |

| H-3 | 3.86 (dd, J=9.0, 3.4) | 3.79 (dd, J=9.0, 3.3) |

| H-4 | 3.73 (t, J=9.0) | 3.65 (t, J=9.0) |

| H-5 | 3.83 (ddd, J=9.0, 5.7, 2.4) | 3.38 (ddd, J=9.0, 5.7, 2.4) |

| H-6a | 3.78 (dd, J=12.1, 2.4) | 3.78 (dd, J=12.1, 2.4) |

| H-6b | 3.71 (dd, J=12.1, 5.7) | 3.71 (dd, J=12.1, 5.7) |

Data obtained from public spectral databases. Actual values may vary depending on experimental conditions.

Table 3: ¹³C NMR Chemical Shifts (ppm) for D-Mannose Anomers (in D₂O)

| Carbon | α-Anomer (δ) | β-Anomer (δ) |

| C-1 | 94.6 | 94.8 |

| C-2 | 71.1 | 71.8 |

| C-3 | 71.5 | 74.1 |

| C-4 | 67.8 | 67.8 |

| C-5 | 73.8 | 77.3 |

| C-6 | 61.9 | 61.9 |

Data obtained from public spectral databases. Actual values may vary depending on experimental conditions.

Table 4: ¹H NMR Chemical Shifts (ppm) for Mannose-6-phosphate (Anomeric mixture, in D₂O)

| Proton | Chemical Shift (δ) |

| H-1 (α) | ~5.2 |

| H-1 (β) | ~4.9 |

| Other protons | 3.4 - 4.1 |

Note: Detailed assignments for all protons in the anomeric mixture of mannose-6-phosphate are not consistently reported.

Role in the Phosphomannomutase Pathway

This compound is a critical cofactor for the enzyme phosphomannomutase (PMM), which plays a central role in mannose metabolism. PMM catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate. This reaction proceeds through a phosphorylated enzyme intermediate, and this compound is required to initiate the catalytic cycle by phosphorylating the enzyme.

The diagram above illustrates the central role of this compound in the phosphomannomutase (PMM) catalytic cycle. The enzyme exists in both a dephosphorylated (E) and a phosphorylated (E-P) state. This compound is required to generate the active, phosphorylated form of the enzyme. Once phosphorylated, the enzyme can bind mannose-6-phosphate, forming a transient this compound intermediate within the active site, which then dissociates to release mannose-1-phosphate and the dephosphorylated enzyme.

Conformational Analysis and X-ray Crystallography

A detailed conformational analysis of the individual anomers of this compound using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy has not been extensively reported. Such studies would be invaluable for determining the preferred solution-state conformations and the spatial arrangement of the phosphate groups relative to the pyranose ring.

Similarly, there are no publicly available X-ray crystal structures of isolated α- or β-mannose-1,6-bisphosphate. However, crystal structures of phosphomannomutase in complex with substrate analogs or activators like glucose-1,6-bisphosphate provide valuable insights into the probable binding conformation of this compound within the enzyme's active site. These structures reveal a compact, "closed" conformation of the enzyme upon ligand binding, which is essential for catalysis.

Future Directions and Conclusion

The structural analysis of this compound anomers presents a significant area for future research. A complete characterization would require:

-

Development of robust synthetic and purification protocols for both the α and β anomers.

-

Comprehensive NMR analysis , including 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments to unambiguously assign all proton and carbon signals and to determine coupling constants and through-space interactions.

-

X-ray crystallography of the individual anomers or their complexes with relevant proteins to obtain precise bond lengths, bond angles, and torsion angles.

-

Computational modeling to complement experimental data and to explore the conformational landscape of the anomers.

A thorough understanding of the structural nuances of this compound anomers will undoubtedly contribute to a more profound comprehension of carbohydrate metabolism and will be instrumental in the rational design of inhibitors or modulators of phosphomannomutase and other related enzymes for therapeutic purposes. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting the path forward for researchers in this exciting field.

An In-depth Technical Guide to the Chemical Properties and Stability of Mannose-1,6-bisphosphate in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose-1,6-bisphosphate is a key metabolic intermediate in carbohydrate metabolism, playing a crucial role in the glycosylation of proteins and lipids. Understanding its chemical properties and stability in solution is paramount for researchers in drug development and various scientific fields where this molecule is utilized. This technical guide provides a comprehensive overview of the known and inferred chemical characteristics of this compound, detailing its stability under various conditions and outlining experimental protocols for its analysis. While direct quantitative data on the stability of this compound is limited in publicly available literature, this guide draws upon data from structurally similar sugar bisphosphates to provide a thorough understanding of its expected behavior in solution.

Chemical Properties of this compound

This compound (C₆H₁₄O₁₂P₂) is a sugar phosphate with a molecular weight of 340.12 g/mol [1]. It consists of a mannose sugar molecule phosphorylated at the C1 and C6 positions.

Structural Information

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₁₂P₂ | [1] |

| Molecular Weight | 340.12 g/mol | [1] |

| CAS Number | 19504-70-2 | [1] |

Predicted Acid Dissociation Constants (pKa)

| Dissociation | Predicted pKa |

| pKa₁ | ~1.22 |

| pKa₂ | ~6.5 |

Note: These values are estimations based on related compounds and should be confirmed experimentally.

Stability of this compound in Solution

The stability of this compound in aqueous solution is influenced by factors such as pH, temperature, and the presence of enzymes.

pH-Dependent Stability

The hydrolysis of sugar phosphates is known to be pH-dependent. Generally, phosphomonoesters like those in this compound are most labile in the monoanionic form, suggesting a maximum rate of hydrolysis around pH 4[2]. At neutral and alkaline pH, the rate of non-enzymatic hydrolysis is expected to be significantly lower. For long-term storage, maintaining a neutral to slightly alkaline pH and low temperatures is advisable to minimize degradation.

Temperature-Dependent Stability

As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. While specific kinetic data is unavailable, studies on other sugar phosphates demonstrate a clear correlation between increased temperature and accelerated degradation. Therefore, for optimal stability, solutions of this compound should be stored at low temperatures, with freezing being a common practice for long-term preservation[2].

Enzymatic Degradation

In biological systems or in the presence of contaminating enzymes, this compound can be readily hydrolyzed by phosphatases. It is a key intermediate in the interconversion of mannose-6-phosphate and mannose-1-phosphate, a reaction catalyzed by phosphomannomutase[1].

Signaling Pathways and Biological Relevance

This compound is a crucial intermediate in mannose metabolism, which is interconnected with glycolysis and the synthesis of glycoproteins and other essential biomolecules[3].

Caption: Overview of Mannose Metabolism highlighting the central role of this compound.

Experimental Protocols

Analysis of this compound Stability by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method allows for the separation and quantification of this compound and its potential degradation products (Mannose-1-phosphate, Mannose-6-phosphate, and mannose).

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired pH and temperature conditions for the stability study. At specified time points, take aliquots of the sample.

-

Chromatographic System:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

-

Eluent: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of phosphorylated sugars. For example, a gradient from 100 mM NaOH to 100 mM NaOH with 1 M sodium acetate.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

-

-

Data Analysis: The degradation of this compound is monitored by the decrease in its peak area over time, and the formation of degradation products is monitored by the increase in their respective peak areas.

Caption: Experimental workflow for studying this compound stability using HPAE-PAD.

Conclusion

While direct experimental data on the chemical properties and stability of this compound in solution is not extensively documented, a strong understanding of its behavior can be inferred from related sugar bisphosphates. It is expected to be most stable at neutral to alkaline pH and low temperatures. The primary degradation pathway in solution is likely hydrolysis of the phosphate esters. For researchers and drug development professionals, it is crucial to consider these stability factors when designing experiments and formulating products containing this compound. The provided experimental protocols offer a robust framework for conducting detailed stability studies to generate specific data for this important biomolecule.

References

An In-depth Technical Guide to the Natural Occurrence and Physiological Concentrations of Mannose-6-phosphate

A Note on the Topic: This technical guide focuses on Mannose-6-phosphate (M6P). While the initial request specified Mannose-1,6-bisphosphate, a comprehensive review of the scientific literature indicates a scarcity of information on this molecule's natural occurrence and physiological relevance. In contrast, Mannose-6-phosphate is a well-documented and crucial biomolecule, particularly in the context of lysosomal enzyme trafficking and cellular metabolism. It is presumed that the interest lies in this closely related and biologically significant compound.

Introduction

Mannose-6-phosphate (M6P) is a phosphorylated monosaccharide that plays a pivotal role in cellular biology, most notably as a key targeting signal for acid hydrolase precursor proteins destined for the lysosome.[1][2] This unique carbohydrate marker ensures the proper trafficking of these enzymes, which are essential for the degradation of macromolecules.[3] Beyond this critical function, M6P is also an intermediate in mannose metabolism, situated at a crossroads between glycolysis and glycoprotein synthesis. This guide provides a comprehensive overview of the natural occurrence of M6P, its physiological concentrations in various biological contexts, detailed methodologies for its detection and quantification, and a depiction of its central signaling pathway.

Natural Occurrence and Physiological Concentrations

Mannose-6-phosphate is found in a variety of organisms and tissues, primarily as a modification on N-linked glycans of lysosomal enzymes.[1] The concentration and abundance of M6P-containing glycoproteins can vary significantly between different tissues and physiological states. While data on the concentration of free M6P in tissues is limited, the M6P content of glycoproteins serves as a critical measure of its physiological presence and function.

The following tables summarize the available quantitative data on M6P content in various biological samples.

Table 1: Mannose-6-phosphate Content in Recombinant Lysosomal Enzymes

| Enzyme | M6P Content (mol/mol of enzyme) | Reference |

| Agalsidase alfa | 2.1 | [4][5] |

| Agalsidase beta | 2.9 | [4][5] |

| Modified α-N-acetylgalactosaminidase | 5.9 | [4][5] |

| Alglucosidase alfa | 0.7 | [4][5] |

| Laronidase | 2.5 | [4][5] |

| Idursulfase | 3.2 | [4][5] |

| Imiglucerase | <0.3 | [4][5] |

Table 2: Relative Abundance of Mannose-6-phosphate Glycoproteins in Rat Tissues

| Tissue | Relative Abundance | Key Findings | Reference |

| Brain | Very High | Contains 2-8 fold more M6P glycoproteins than other tissues.[6] A high proportion of lysosomal enzymes (avg. 36.2%) are in the phosphorylated form.[6][7] | [6] |

| Testis | High | - | [6] |

| Heart | High | - | [6] |

| Lung | Moderate | A small percentage of lysosomal enzymes (avg. 5.5%) are phosphorylated.[6] | [6] |

| Kidney | Moderate | A very small percentage of lysosomal enzymes (avg. 2.3%) are phosphorylated.[6] | [6] |

| Ovary | Moderate | - | [6] |

| Spleen | Moderate | - | [6] |

| Skeletal Muscle | Low | - | [6] |

| Liver | Low | A very small percentage of lysosomal enzymes (avg. 0.7%) are phosphorylated.[6] | [6] |

| Serum | Low | - | [6] |

Table 3: Other Reported Occurrences of Mannose-6-phosphate

| Sample Type | Finding | Reference |

| Human Plasma | Contains M6P-glycoforms of both lysosomal and classical plasma proteins.[8] | [8] |

| Human Urine | Contains a variety of M6P-glycoproteins, including 48 known lysosomal proteins.[9] | [9] |

| Human Fibroblast Cells | Used as a model system to study the effects of exogenous M6P.[10] | [10] |

Signaling Pathway: The Mannose-6-Phosphate Pathway for Lysosomal Enzyme Targeting

The M6P-dependent pathway is the primary mechanism for transporting newly synthesized soluble lysosomal enzymes from the Golgi apparatus to the lysosomes.[3][11] This process is initiated by the addition of M6P tags to the N-linked oligosaccharides of these enzymes.[1] The M6P marker is then recognized by M6P receptors (MPRs) in the trans-Golgi network, which mediate the packaging of the enzymes into clathrin-coated vesicles for delivery to the endosomes.[3] The acidic environment of the late endosome causes the dissociation of the enzyme-receptor complex, allowing the enzyme to be transported to the lysosome while the receptor is recycled back to the Golgi.[2]

Caption: The Mannose-6-Phosphate pathway for lysosomal enzyme targeting.

Experimental Protocols

Accurate quantification of M6P is essential for research and clinical applications, particularly in the context of enzyme replacement therapies for lysosomal storage diseases.[4] Several methods have been developed for this purpose, with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) being a widely used and robust technique.

This protocol is adapted from methodologies used for the quantification of M6P in recombinant glycoproteins.[12]

1. Acid Hydrolysis of the Glycoprotein:

-

To release M6P from the glycoprotein, hydrolyze the sample in 6.75 M trifluoroacetic acid (TFA).[12]

-

Incubate the sample at 100°C for 1.5 hours.

-

After hydrolysis, neutralize the sample and remove the acid, for example, by evaporation under vacuum.

2. HPAE-PAD Analysis:

-

Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A high-pH anion-exchange column, such as a CarboPac™ PA200 column.

-

Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate solutions. A typical condition is 100 mM sodium hydroxide and 100 mM sodium acetate.

-

Detection: Pulsed amperometry, which allows for the sensitive detection of underivatized carbohydrates.

-

Quantification: Generate a standard curve using known concentrations of M6P. The concentration of M6P in the sample is determined by comparing its peak area to the standard curve.

Caption: Workflow for M6P quantification by HPAE-PAD.

This method provides a qualitative or semi-quantitative assessment of M6P on glycoproteins and is useful for screening large numbers of samples.

1. Sample Immobilization:

-

Immobilize the glycoprotein samples onto a membrane, such as nitrocellulose or PVDF, using a dot blot or western blot format.

2. Blocking:

-

Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific binding.

3. Incubation with M6P Receptor:

-

Incubate the membrane with a soluble, labeled form of the cation-independent M6P receptor (CI-MPR). The receptor can be labeled with iodine (¹²⁵I) for radiometric detection or conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

4. Washing:

-

Wash the membrane extensively to remove unbound receptor.

5. Detection:

-

Detect the bound receptor using the appropriate method for the label used (e.g., autoradiography for ¹²⁵I, addition of a substrate for enzyme-linked detection). The signal intensity is proportional to the amount of M6P on the immobilized glycoprotein.

Caption: Workflow for the solid-phase M6P glycoprotein assay.

Role in Drug Development

The M6P pathway is of significant interest to drug development professionals, particularly for the treatment of lysosomal storage diseases. Enzyme replacement therapy (ERT) is a common treatment for these disorders, where a recombinant form of the deficient lysosomal enzyme is administered to the patient.[13] The efficacy of ERTs is highly dependent on the presence of M6P on the recombinant enzyme, as this is required for its uptake into cells and delivery to the lysosomes via the M6P receptors.[13] Therefore, the quantification of M6P content is a critical quality attribute for these biotherapeutics.[4] Strategies to enhance the M6P content of recombinant enzymes are an active area of research to improve the therapeutic efficacy of ERTs.

Conclusion

Mannose-6-phosphate is a vital molecule with a well-defined role in the trafficking of lysosomal enzymes and a broader involvement in cellular metabolism. Its natural occurrence is predominantly in the form of M6P-containing glycoproteins, with varying abundance across different tissues. The analytical methods described provide robust means for its quantification, which is crucial for both basic research and the development of therapeutics for lysosomal storage diseases. Further research into the physiological concentrations of free M6P and the regulation of the M6P pathway will continue to advance our understanding of cellular function and disease.

References

- 1. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 2. Formation and Regulation Mechanism of Ascorbic Acid in Sweet Pepper and Chili Pepper at Different Growth Stages [mdpi.com]

- 3. Carbohydrate Recognition by the Mannose 6-phosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different distribution patterns of the two mannose 6-phosphate receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m6ptherapeutics.com [m6ptherapeutics.com]

- 8. The mannose 6-phosphate glycoprotein proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human urine mannose 6-phosphate glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Plasma mannose level, a putative indicator of glycogenolysis, and glucose tolerance in Japanese individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Mannose-1,6-bisphosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of Mannose-1,6-bisphosphate (M1,6BP), a crucial intermediate in mannose metabolism and a key cofactor for essential enzymes. This document details the enzymatic pathways, provides in-depth experimental protocols for the synthesis of M1,6BP and its precursors, and presents quantitative data in a clear, tabular format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate understanding and application in a research setting.

Introduction to this compound

This compound is a vital metabolic intermediate and an essential cofactor for the enzyme phosphomannomutase (PMM).[1][2] PMM catalyzes the reversible conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (M1P), a critical step in the biosynthesis of guanosine diphosphate-mannose (GDP-mannose).[3][4] GDP-mannose is the primary donor of mannose for crucial glycosylation reactions, which are fundamental for a vast array of cellular functions, including protein folding and stability, cell signaling, and immune responses.[5] Given its central role, the availability of high-purity M1,6BP is essential for in vitro studies of mannose metabolism, enzyme kinetics, and for the development of potential therapeutic agents targeting glycosylation pathways.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound for research purposes can be achieved through a multi-step enzymatic cascade, starting from D-mannose. The key enzymes involved are:

-

Polyphosphate-dependent Mannose Kinase: This enzyme catalyzes the phosphorylation of D-mannose to yield Mannose-6-phosphate (M6P), utilizing polyphosphate as a cost-effective phosphate donor.[6]

-

Phosphomannomutase 1 (PMM1): This enzyme is central to the synthesis of M1,6BP. In a key reaction, PMM1 can catalyze the formation of this compound from Mannose-1-phosphate and a suitable phosphate donor like Fructose-1,6-bisphosphate.[7]

-

Phosphomannose Isomerase (PMI): While not directly in the synthesis pathway of M1,6BP from mannose, PMI is a key enzyme in mannose metabolism that interconverts M6P and Fructose-6-phosphate (F6P). Understanding its function is crucial for managing the overall metabolic flux.

The overall workflow for the enzymatic synthesis is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic reactions involved in the synthesis of this compound and its precursors.

Table 1: Enzymatic Synthesis of Mannose-6-phosphate

| Parameter | Value | Reference |

| Enzyme | Polyphosphate-dependent Mannose Kinase (from Arthrobacter sp.) | [6] |

| Substrates | D-Mannose, Polyphosphate | [6] |

| Product | Mannose-6-phosphate | [6] |

| Optimal pH | 8.5 | [6] |

| Optimal Temperature | 30 °C | [6] |

| Required Cofactor | MgCl₂ (5 mM) | [6] |

| Conversion Efficiency | Up to 99.17% | [8] |

Table 2: Enzymatic Synthesis of this compound

| Parameter | Value | Reference |

| Enzyme | Phosphomannomutase 1 (PMM1) | [7] |

| Substrates | Mannose-1-phosphate, Fructose-1,6-bisphosphate | [7] |

| Product | This compound | [7] |

| Required Cofactor | Divalent cations (e.g., Mg²⁺) | [9] |

| Note | PMM1 is stimulated by Fructose-1,6-bisphosphate to form M1,6BP. | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Expression and Purification of Recombinant Enzymes

For optimal results, it is recommended to use purified recombinant enzymes. Standard molecular biology techniques can be used to clone the genes for polyphosphate-dependent mannose kinase and phosphomannomutase 1 into a suitable expression vector (e.g., pET28a) and express the proteins in an E. coli host strain like BL21(DE3).[6] Purification can be achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Protocol for Enzymatic Synthesis of Mannose-6-phosphate

This protocol is adapted from the work of Zhang et al. (2020).[6]

-

Reaction Mixture Preparation:

-

Prepare a 20 mL reaction solution containing:

-

0.4 g D-Mannose

-

1.2 g Sodium hexametaphosphate ((NaPO₃)₆)

-

0.1 M Tris-HCl buffer (pH 8.5)

-

5 mM MgCl₂

-

5 mL of purified crude enzyme solution (Polyphosphate-dependent Mannose Kinase)

-

-

-

Incubation:

-

Incubate the reaction mixture at 30 °C with gentle agitation for 8-12 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of M6P using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

-

Product Purification:

-

The product, Mannose-6-phosphate, can be purified from the reaction mixture using anion-exchange chromatography.

-

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the findings of Pirard et al. (1999) regarding the activity of PMM1.[7]

-

Reaction Mixture Preparation:

-

First, enzymatically synthesize Mannose-1-phosphate from Mannose-6-phosphate using Phosphomannomutase (a commercially available PMM can be used for this initial step, or PMM1/PMM2). The reaction requires a catalytic amount of a bisphosphate sugar (like glucose-1,6-bisphosphate) to initiate the phosphotransfer.

-

Prepare a reaction mixture containing:

-

Purified Mannose-1-phosphate

-

An equimolar or slight excess of Fructose-1,6-bisphosphate

-

Purified recombinant Phosphomannomutase 1 (PMM1)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

Divalent cations (e.g., 5 mM MgCl₂)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37 °C. The optimal incubation time should be determined empirically by monitoring the reaction progress.

-

-

Reaction Monitoring and Product Quantification:

-

The formation of this compound can be monitored and quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[10]

-

-

Product Purification:

-

The target product, this compound, can be purified from the reaction mixture using advanced chromatographic techniques such as anion-exchange chromatography followed by size-exclusion chromatography to remove the enzyme and unreacted substrates.

-

Signaling Pathways and Regulatory Roles

Mannose and its phosphorylated derivatives play significant roles in various cellular signaling pathways, primarily through their involvement in glycosylation.

Mannose Metabolism and Glycosylation

The enzymatic pathway described is central to the synthesis of GDP-mannose, the activated form of mannose used in the glycosylation of proteins and lipids.[5] This process is essential for the proper function of a vast number of proteins.

Regulation of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have indicated that mannose metabolism can influence the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11] The exact mechanisms are still under investigation, but it highlights the broader impact of mannose metabolism on cellular homeostasis.

Conclusion

This technical guide provides a detailed framework for the enzymatic synthesis of this compound, a critical compound for research in glycosylation, enzymology, and drug development. By following the outlined protocols and understanding the underlying biochemical pathways, researchers can reliably produce this key metabolite for their in vitro studies. The provided visualizations and quantitative data serve as a practical resource for experimental design and implementation. Further research into the regulatory roles of mannose and its phosphorylated derivatives will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Purification and characterization of a cation-dependent mannose 6-phosphate receptor from murine P388D1 macrophages and bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 19504-70-2 | Benchchem [benchchem.com]

- 4. Mannose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 5. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conformational Response to Ligand Binding in Phosphomannomutase2: INSIGHTS INTO INBORN GLYCOSYLATION DISORDER - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Pivotal Role of Mannose-1,6-bisphosphate in Phosphomannomutase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of mannose-1,6-bisphosphate in the catalytic activity of phosphomannomutase (PMM). PMM is a key enzyme in mannose metabolism, catalyzing the reversible conversion of mannose-6-phosphate to mannose-1-phosphate. This reaction is a crucial step in the biosynthesis of GDP-mannose, a precursor for protein N-glycosylation. Deficiencies in PMM activity, particularly the PMM2 isoform, are associated with Congenital Disorders of Glycosylation (CDG), highlighting the enzyme's importance in human health.[1][2][3]

The Role of this compound as an Essential Cofactor

Phosphomannomutase activity is strictly dependent on the presence of a hexose-1,6-bisphosphate, with this compound and glucose-1,6-bisphosphate being effective cofactors.[4][5] this compound is not a substrate in the net reaction but rather acts as a primer or catalyst for the enzymatic process. Its primary function is to donate a phosphate group to an active site residue of the enzyme, forming a phosphoenzyme intermediate. This initial phosphorylation "activates" the enzyme, enabling it to bind the substrate (mannose-1-phosphate or mannose-6-phosphate) and catalyze the phosphoryl transfer.

The catalytic cycle involves the transfer of the phosphate group from the phosphoenzyme to the substrate, forming a transient this compound intermediate within the active site. The enzyme then abstracts a different phosphate from this intermediate to regenerate the phosphoenzyme and release the product. Thus, this compound is essential for initiating and maintaining the catalytic cycle of phosphomannomutase.

The Catalytic Mechanism of Phosphomannomutase

The reaction catalyzed by phosphomannomutase proceeds through a "ping-pong" mechanism involving a phosphoenzyme intermediate. The key steps are as follows:

-

Enzyme Activation: The dephosphoenzyme reacts with the cofactor, this compound (or glucose-1,6-bisphosphate), to form a phosphoenzyme intermediate, releasing mannose-6-phosphate.

-

Substrate Binding: The phosphoenzyme binds the substrate, either mannose-1-phosphate or mannose-6-phosphate.

-

Phosphoryl Transfer: The phosphate group from the activated enzyme is transferred to the substrate, forming a transient enzyme-mannose-1,6-bisphosphate complex.

-

Reorientation: The this compound intermediate reorients within the active site.

-

Phosphoryl Transfer and Product Release: The enzyme abstracts a phosphate group from the reoriented intermediate at a different position, regenerating the phosphoenzyme and releasing the product (mannose-6-phosphate or mannose-1-phosphate, respectively).

This mechanism allows for the intramolecular transfer of the phosphate group on the mannose sugar.

References

- 1. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. Phosphomannomutase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Mannose-1,6-bisphosphate in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate (M1,6BP) is a sugar bisphosphate that plays a role in cellular metabolism. As an intermediate in pathways such-as glycolysis, its quantification in cell lysates can provide valuable insights into the metabolic state of cells under various physiological and pathological conditions. This document provides detailed protocols for the extraction and quantitative analysis of M1,6BP from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with representative data and pathway diagrams to support experimental design and data interpretation. While much of the research focus has been on the related molecule Mannose-6-phosphate (M6P) and its role in lysosomal enzyme transport, the analysis of M1,6BP can offer a deeper understanding of metabolic flux and regulation.

Metabolic Pathway Context

Mannose enters the cell and is phosphorylated by hexokinase to form Mannose-6-phosphate (M6P). M6P can then be isomerized by phosphomannose isomerase to Fructose-6-phosphate, which is a key intermediate in the glycolytic pathway. Fructose-6-phosphate is further phosphorylated to Fructose-1,6-bisphosphate. It is within this metabolic context that this compound is understood to exist, likely formed through the phosphorylation of Mannose-6-phosphate.

Quantitative Data Summary

The intracellular concentration of this compound is typically low and can vary significantly depending on the cell type and metabolic state. The following table provides hypothetical quantitative data for illustrative purposes, as precise measurements are not widely available in the literature. These values represent the expected range of M1,6BP concentrations in picomoles per million cells under different metabolic conditions.

| Cell Line | Condition | M1,6BP (pmol/10^6 cells) | Standard Deviation |

| HEK293 | Normoxia | 15.2 | 2.1 |

| HEK293 | Hypoxia (1% O2, 24h) | 25.8 | 3.5 |

| A549 | Control | 12.5 | 1.8 |

| A549 | Glucose-deprived (6h) | 8.1 | 1.2 |

| HepG2 | Control | 18.9 | 2.5 |

| HepG2 | Treated with Drug X (10 µM, 12h) | 32.4 | 4.1 |

Experimental Protocols

Cell Culture and Harvesting

-

Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well and culture overnight.

-

Treatment: Treat cells with the desired compounds or expose them to specific experimental conditions.

-

Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Extraction:

-

Add 500 µL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extract at -80°C until analysis.

-

LC-MS/MS Analysis

The following protocol is a general guideline and should be optimized for the specific LC-MS/MS system being used.

-

Reconstitution: Reconstitute the dried metabolite extract in 100 µL of 50% methanol in water.

-

Chromatographic Separation:

-

LC Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar metabolites.

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 95% B

-

2-10 min: Linear gradient to 50% B

-

10-12 min: Hold at 50% B

-

12-13 min: Linear gradient to 95% B

-

13-18 min: Hold at 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): m/z 339.0 (for [M-H]⁻ of M1,6BP)

-

Product Ions (Q3): m/z 97.0 (H2PO4⁻) and m/z 79.0 (PO3⁻)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximal signal intensity of M1,6BP.

-

Data Analysis and Quantification

-

Standard Curve: Prepare a standard curve of this compound in the range of 1 nM to 1000 nM.

-

Quantification: Integrate the peak areas of the MRM transitions for M1,6BP in both the standards and the samples.

-

Normalization: Normalize the quantified M1,6BP amount to the cell number or total protein concentration of the corresponding sample.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantitative analysis of this compound in cell lysates. Accurate measurement of this metabolite can contribute to a better understanding of cellular metabolism in various research and drug development contexts. The provided LC-MS/MS method, when properly optimized, offers the sensitivity and specificity required for the reliable quantification of low-abundance metabolites like M1,6BP.

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Mannose-1,6-bisphosphate

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate is a key metabolic intermediate in the mannose metabolic pathway. Accurate and reliable quantification of this compound is crucial for studying various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of highly polar and charged molecules like sugar phosphates. This application note provides a detailed protocol for the analysis of this compound using ion-pair reversed-phase HPLC with UV detection. Additionally, an overview of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) as an alternative method is discussed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the general workflow for its analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of sugar bisphosphates using ion-pair reversed-phase HPLC. These values are based on methods for structurally similar compounds and serve as a reference for the expected performance of the provided protocol.

| Parameter | Typical Value |

| Chromatographic Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Aqueous buffer with ion-pairing agent |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm or 260 nm (depending on derivatization) |

| Retention Time (Approx.) | 5 - 15 minutes |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.5 µM |

| Limit of Quantification (LOQ) | ~1.5 µM |

| Precision (RSD%) | < 5% |

Detailed Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This protocol details a robust method for the quantification of this compound in biological samples.

1. Materials and Reagents

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrabutylammonium hydroxide (TBAOH) or Triethylamine (TEA)

-

Acetic acid (glacial)

-

Ultrapure water (18.2 MΩ·cm)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Potassium hydroxide (KOH)

-

Syringe filters (0.22 µm, PVDF or nylon)

2. Equipment

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

3. Sample Preparation

-

Extraction: For cell or tissue samples, homogenize in a suitable buffer and extract with a cold acid solution (e.g., 0.5 M PCA or 10% TCA) to precipitate proteins.

-

Neutralization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant and neutralize it with a solution of KOH.

-

Centrifugation: Centrifuge again to remove the precipitated salt (e.g., potassium perchlorate).

-

Filtration: Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 10 mM TBAOH or 20 mM TEA, pH adjusted to 6.0 with acetic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-15 min: 5% to 25% B

-

15-20 min: 25% B

-

20-22 min: 25% to 5% B

-

22-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection: UV at 210 nm

5. Data Analysis

-

Identify the this compound peak by comparing the retention time with that of a pure standard.

-

Construct a calibration curve by injecting a series of known concentrations of the standard.

-

Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.

1. Principle At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.

2. Chromatographic Conditions (General)

-

Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series)

-

Eluents: Sodium hydroxide and sodium acetate gradients are typically used.

-

Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.

3. Advantages

-

High sensitivity and selectivity for carbohydrates.

-

No derivatization required, simplifying sample preparation.

-

Excellent resolution of closely related sugar isomers and phosphorylated sugars.

4. Considerations